

# Rucaparib safety profile comparison other PARP inhibitors

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## Compound Focus: Rucaparib Camsylate

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## Rucaparib Safety Profile Comparison

Safety & Tolerability Parameter	Rucaparib	Olaparib	Niraparib	Comparative Findings
<b>Most Common Grade <math>\geq 3</math> AEs</b>	Anaemia/decreased haemoglobin (25%); Neutropenia/decreased neutrophil count (11%) [1]	Not specified in sources	Not specified in sources	
<b>Common Non-Haematological AEs</b>	Nausea, fatigue, vomiting [2]	Nausea, fatigue, vomiting [2]	Nausea, fatigue, vomiting [2]	
<b>Common Haematological AEs</b>	Anaemia, neutropenia, thrombocytopenia [2]	Anaemia, neutropenia, thrombocytopenia [2]	Anaemia, neutropenia, thrombocytopenia [2]	
<b>Odds of Grade 3/4 AEs (vs. Olaparib)</b>	<b>Higher</b> (OR 2.70, 95% CI 1.35-3.85) [4]	<b>Reference</b>	<b>Higher</b> (OR 3.45, 95% CI 1.75-7.14) [4]	
<b>Odds of Treatment Interruption (vs. Olaparib)</b>	<b>Higher</b> (OR 4.17, 95% CI 1.96-9.09) [4]	<b>Reference</b>	<b>Higher</b> (OR 3.03, 95% CI 1.59-5.26) [4]	
<b>Serious Adverse Events &amp; Discontinuation</b>	No significant difference vs. other PARP inhibitors [5]	No significant difference vs. other PARP inhibitors [5]	No significant difference vs. other PARP inhibitors [5]	

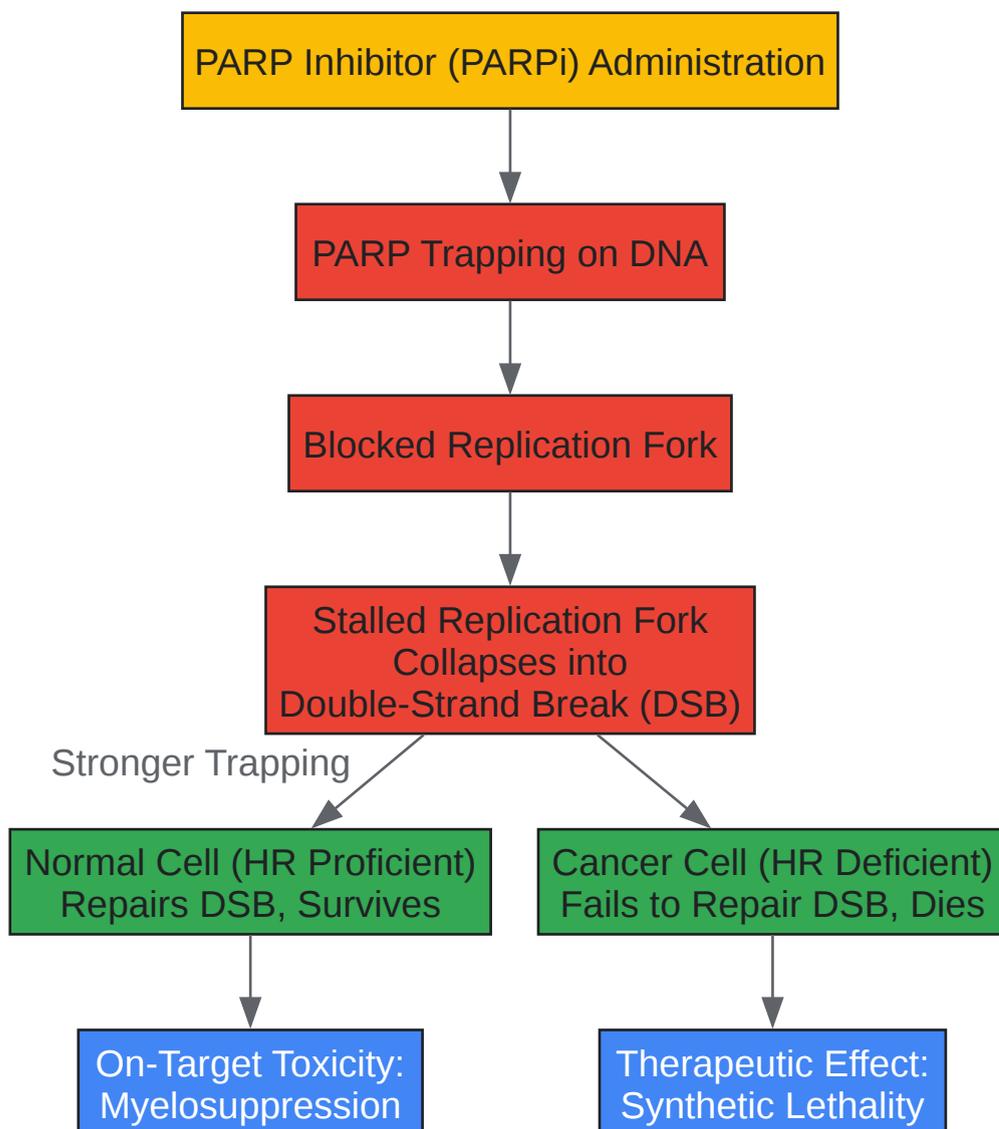
## Experimental Data and Trial Methodologies

The safety data in the table are derived from robust clinical trial methodologies.

- **Source Trials:** Key data for rucaparib comes from the **ARIEL3** (maintenance) and **ARIEL4** (treatment) Phase 3 trials [3] [1]. Olaparib and niraparib data are from the **SOLO2** and **NOVA** trials, respectively [4].
  - **Study Designs:** These were randomized, controlled, international trials. ARIEL4, for example, was an open-label study where patients were assigned to either rucaparib or standard chemotherapy [1].
  - **Safety Assessment:** Adverse events were systematically collected and graded for severity according to standardized criteria like the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE)** [6].
  - **Comparative Analysis Method:** The comparative odds ratios (ORs) are from a **network meta-analysis** that statistically combines data from separate, similar trials (like SOLO2, NOVA, and ARIEL3) to provide indirect comparisons of treatments [4].
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## Mechanisms Behind Safety Profiles

The variation in safety profiles among PARP inhibitors is partly explained by their differing abilities to engage in **PARP trapping** [3].



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- **PARP Trapping:** All PARP inhibitors block the enzyme's catalytic activity, but they also physically "trap" the PARP enzyme on damaged DNA. This trapped complex is highly toxic and blocks DNA replication [3] [7].
- **Varying Trapping Potency:** Different PARP inhibitors have different strengths in causing PARP trapping. **Talazoparib** is considered the most potent trapper, followed by **rucaparib** and **olaparib**, while **veliparib** is the weakest [3] [7].
- **Link to Myelosuppression:** The potency of PARP trapping is directly correlated with the level of **myelosuppression** (anaemia, neutropenia, thrombocytopenia) observed in clinical trials. Stronger trappers generally cause greater haematological toxicity [3].

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To cite this document: Smolecule. [Rucaparib safety profile comparison other PARP inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

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